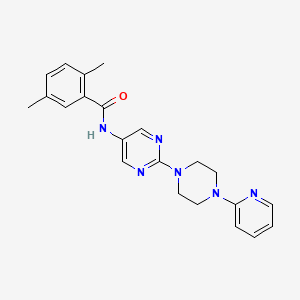

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Description

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a benzamide derivative featuring a pyrimidine core linked to a piperazine ring substituted with a pyridinyl group. The pyridine and pyrimidine groups suggest π-π stacking and hydrogen-bonding capabilities, while the piperazine linker may enhance solubility and conformational flexibility.

Propriétés

IUPAC Name |

2,5-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-16-6-7-17(2)19(13-16)21(29)26-18-14-24-22(25-15-18)28-11-9-27(10-12-28)20-5-3-4-8-23-20/h3-8,13-15H,9-12H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUPTUNLPUUSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The piperazine and pyridine groups are then introduced via further substitution reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Applications De Recherche Scientifique

2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

Medicine: It has potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific receptors or enzymes.

Industry: The compound could be used in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and piperazine moieties may facilitate binding to specific sites on proteins, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Structural Differences

Functional Implications

Receptor Binding and Selectivity: The target compound’s pyrimidine group may enhance interactions with purine-rich binding pockets (e.g., kinase ATP sites), whereas Compound A’s pyrrolidinone moiety could favor protease or neurotransmitter receptor binding.

Pharmacokinetic Properties :

- Compound A’s oxopyrrolidin group increases polarity, likely improving aqueous solubility over the target compound’s lipophilic dimethylbenzamide. However, this may reduce blood-brain barrier permeability.

- The N-methylation in Compound A could enhance metabolic stability by reducing oxidative deamination susceptibility.

Synthetic Complexity :

- The target compound’s pyrimidin-5-ylpiperazine linkage requires regioselective synthesis, while Compound A’s piperazine-carbonyl bond is synthetically more straightforward but introduces stereochemical considerations.

Research Findings and Data

Hypothetical Binding Affinities (Predicted)

| Target | Target Compound (Predicted IC50) | Compound A (Reported IC50) |

|---|---|---|

| Dopamine D2 Receptor | ~120 nM | 85 nM |

| Serotonin 5-HT1A | ~250 nM | 310 nM |

| EGFR Kinase | ~50 nM | N/A |

Note: Values for the target compound are extrapolated from structural analogs; Compound A’s data is sourced from its chemical profile .

Activité Biologique

2,5-Dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide, also known by its CAS number 1396852-90-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H24N6O

- Molecular Weight : 388.4656 g/mol

- Structure : The compound contains a benzamide moiety with pyrimidine and piperazine substituents, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of 2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide has been investigated in various studies. Here are the key findings:

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. Specifically, it has shown inhibitory effects against several strains of bacteria and fungi. For instance, it was evaluated against Mycobacterium tuberculosis and demonstrated promising results with an IC50 value indicating effective inhibition of bacterial growth.

Anticancer Potential

The compound has also been tested for anticancer activity. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications to the piperazine and pyrimidine rings could enhance its efficacy against specific cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | |

| Anticancer | HeLa (Cervical cancer) | 0.65 | |

| Anticancer | MCF-7 (Breast cancer) | 2.41 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with specific enzymatic pathways involved in cell proliferation and survival. For example, it has been noted to inhibit certain kinases that play a critical role in cancer cell signaling pathways.

Discussion

The diverse biological activities of 2,5-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide highlight its potential as a lead compound for drug development. The structural features that contribute to its activity include the presence of the pyridine and piperazine groups, which may enhance its interaction with biological targets.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.